6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups and ring structures. Its unique architecture makes it of significant interest in medicinal chemistry and materials science. The compound features a triazole ring fused with a thiadiazole ring and is further substituted with furan and fluorophenyl moieties. This structural diversity suggests potential applications in pharmacology, particularly in the development of new therapeutic agents.
The compound is synthesized through multi-step organic reactions involving readily available precursors. The synthesis typically starts from derivatives of triazole and thiadiazole, incorporating various aromatic compounds through substitution reactions.
This compound belongs to the class of triazolo-thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole generally involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography are typically employed for purification.
The molecular structure of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be represented as follows:
Molecular formula: CHFNOS
Molecular weight: Approximately 345.35 g/mol.
6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions:
The reaction pathways often depend on the substituents present on the rings and can be optimized for specific outcomes based on desired properties.
The mechanism by which 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects involves interaction with molecular targets such as enzymes and receptors:
This dual mechanism suggests potential applications in drug development targeting various diseases.
The unique structure of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it suitable for various applications:
This compound exemplifies the intersection of synthetic chemistry and biological application potential, highlighting its relevance in ongoing research efforts across multiple scientific disciplines.
The compound 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 720672-18-4) features a fused heterocyclic core classified as a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Its IUPAC name explicitly defines the connectivity: a triazolothiadiazole bicyclic system substituted at position 6 with a 5-(4-fluorophenyl)furan-2-yl group and at position 3 with a furan-2-yl group [1] [5]. The molecular formula is C₁₇H₉FN₄O₂S, with a molecular weight of 352.35 g/mol [1] [2]. The structure integrates three distinct heterocyclic units:
FC1=CC=C(C2=CC=C(C3=NN4C(S3)=NN=C4C5=CC=CO5)O2)C=C1
[1] QPZFOPHCYYAYTC-UHFFFAOYSA-N
[5] Table 1: Structural Features and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₉FN₄O₂S |
Molecular Weight | 352.35 g/mol |
Core Heterocycle | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole |
C3 Substituent | Furan-2-yl |
C6 Substituent | 5-(4-Fluorophenyl)furan-2-yl |
Key Functional Groups | Fluorophenyl, furanyl, triazole, thiadiazole |
Planarity | High (facilitates π-π stacking) |
The planar triazolothiadiazole core enables π-π stacking interactions with biological targets, while the furan rings and fluorophenyl group modulate electronic properties and lipophilicity [5].
Triazolothiadiazoles emerged as pharmacologically significant scaffolds in the 1970s, leveraging the bioisosteric relationship between 1,3,4-thiadiazole and pyrimidine nucleobases. This design principle allows disruption of DNA replication in pathogens and cancer cells [6] [8]. Early derivatives like acetazolamide (carbonic anhydrase inhibitor) validated the therapeutic potential of thiadiazole-containing compounds [6]. The fusion with triazole rings enhanced synthetic versatility and bioactivity, leading to accelerated research in the 2000s focused on anticancer and antimicrobial applications [8] [10].
Notable advancements include:
Table 2: Evolution of Triazolothiadiazole-Based Drug Discovery
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1970s–1990s | Acetazolamide derivatives; Exploration of thiadiazole as pyrimidine mimic | Diuretics, Antibacterials |
2000–2010 | Triazole fusion strategies; POCl₃-mediated cyclization optimization | Anticancer, Antiviral |
2010–Present | Microwave synthesis; Target-specific designs (e.g., COX-2, SIRT1 inhibitors) | Oncology, Inflammation |
The 4-fluorophenyl and furan-2-yl substituents critically enhance the compound’s bioactivity and pharmacokinetic profile:
Steric Optimization: The compact size of fluorine minimizes steric clashes while optimizing van der Waals contacts [10].
Furan Rings:
Combined, these moieties synergize with the triazolothiadiazole core to enhance target selectivity. For instance, fluorophenyl boosts potency against Staphylococcus epidermidis (MIC = 8–16 μg/mL), while furans improve DNA binding affinity in calf thymus (CT-DNA) interactions [5] [7].
Table 3: Functional Contributions of Substituent Moieties
Moiety | Key Pharmacological Contributions | Molecular Targets |
---|---|---|
4-Fluorophenyl | Metabolic stability; Hydrophobic binding; Electron-withdrawing effect | COX-2, Bacterial DNA gyrase |
Furan-2-yl (C3) | π-π stacking; Hydrogen bonding; Rigidity | SIRT1, Kinase ThiM |
Furan-2-yl (C6) | Linker functionality; Planarity extension; Moderate solubility | CT-DNA, Tubulin |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: